![molecular formula C17H27N3O4S B587150 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5 CAS No. 1794786-83-6](/img/structure/B587150.png)
4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5
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Overview
Description
4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide, also known as 4-amino-N-(1-ethylpiperidin-3-yl)-5-ethylsulfonyl-2-methoxybenzamide, is a chemical compound with the molecular formula C17H27N3O4S . It is a metabolite of Amisulpride .
Molecular Structure Analysis
The molecular weight of this compound is 369.49 . The linear formula is C13H21N3O2S .Physical And Chemical Properties Analysis
This compound appears as a solid powder .Scientific Research Applications
Synthesis of Cyclic Compounds
The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide derivatives highlight the importance of these chemical moieties in organic syntheses and the pharmaceutical industry. Kyosuke Kaneda's work demonstrates the versatility of aminobenzenesulfonamide derivatives in creating sulfonamide or sultam-based functional molecules, which are crucial in drug development and other applications (Kaneda, 2020).
Antioxidant Capacity Assays
Research on antioxidant capacity assays, such as the ABTS/PP decolorization assay, elucidates the reaction pathways underlying these assays. This research is critical for understanding how certain compounds can act as antioxidants, which is essential for developing new pharmaceuticals and understanding their effects on human health (Ilyasov et al., 2020).
Serotonin Receptor Ligands
The study of serotonin 5-HT(6) receptor antagonists, including the identification and characterization of selective antagonists, provides a foundation for developing treatments for learning and memory disorders. This research exemplifies the potential therapeutic applications of compounds targeting specific neurotransmitter systems (Russell & Dias, 2002).
Omeprazole and Proton Pump Inhibitors
The novel synthesis of omeprazole and the study of pharmaceutical impurities in proton pump inhibitors reveal the complexities involved in drug development and the importance of understanding chemical impurities and their effects. This research is crucial for ensuring the safety and efficacy of medications (Saini et al., 2019).
Safety and Hazards
properties
IUPAC Name |
4-amino-5-ethylsulfonyl-2-methoxy-N-[1-(1,1,2,2,2-pentadeuterioethyl)piperidin-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(11-20)19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSSPNVLVQHWRB-SGEUAGPISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)NC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCCC(C1)NC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5 |
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